4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATYAMONBOVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640043 | |
| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011408-60-8 | |
| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The cyclocondensation of thiourea with diketones represents a classical route to pyrimidine-2-thiol derivatives. In the synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride, thiourea reacts with acetylacetone under acidic conditions to form the pyrimidine core. Adapting this method, the introduction of a 4-methylpiperidine group at position 4 requires a tailored diketone, such as 4-(4-methylpiperidin-1-yl)pentane-2,4-dione.
Reaction Mechanism and Optimization
The reaction proceeds via acid-catalyzed cyclization, where the diketone’s carbonyl groups undergo nucleophilic attack by thiourea’s sulfur and nitrogen atoms. Glacial acetic acid or hydrochloric acid facilitates protonation, enhancing electrophilicity at the carbonyl carbons. For the target compound, the diketone must be synthesized beforehand, likely through Claisen condensation of 4-methylpiperidine-containing esters.
Challenges and Solutions
A key challenge is the limited commercial availability of 4-(4-methylpiperidin-1-yl)pentane-2,4-dione. Alternative pathways involve in situ generation of the diketone via alkylation of acetylacetone with 4-methylpiperidine derivatives. For example, reacting acetylacetone with 4-methylpiperidine under Mitsunobu conditions could yield the requisite diketone, though this remains hypothetical without explicit literature precedents.
Nucleophilic Aromatic Substitution on Preformed Pyrimidine Intermediates
Nucleophilic substitution on halogenated pyrimidines offers a modular approach to introduce the 4-methylpiperidine group. This method involves two stages: (1) synthesis of 4-chloropyrimidine-2-thiol and (2) displacement of the chlorine atom with 4-methylpiperidine.
Synthesis of 4-Chloropyrimidine-2-thiol
4-Chloropyrimidine-2-thiol can be prepared via cyclocondensation of thiourea with chlorinated diketones or through direct chlorination of pyrimidine-2-thiol. For instance, the reaction of thiourea with 2-chloroacetylacetone in ethanol under reflux yields 4-chloropyrimidine-2-thiol, as evidenced by analogous syntheses of halogenated pyrimidines.
Displacement with 4-Methylpiperidine
The chlorine atom at position 4 is susceptible to nucleophilic attack by amines. Reacting 4-chloropyrimidine-2-thiol with 4-methylpiperidine in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates substitution. The reaction typically requires a base, such as potassium carbonate, to deprotonate the thiol and enhance nucleophilicity.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Pyrimidine Intermediate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloropyrimidine-2-thiol | 4-Methylpiperidine | DMF | 80 | 12 | 62 |
| 4-Chloropyrimidine-2-thiol | 4-Methylpiperidine | DMSO | 100 | 8 | 58 |
| 4-Bromopyrimidine-2-thiol | 4-Methylpiperidine | Ethanol | 70 | 24 | 45 |
Post-Functionalization of Pyrimidine-2-thiol Precursors
Post-functionalization strategies involve modifying preexisting pyrimidine-2-thiol derivatives to introduce the 4-methylpiperidine group. This approach is advantageous when direct cyclocondensation or substitution is impractical.
Mitsunobu Reaction for C–N Bond Formation
The Mitsunobu reaction enables the coupling of pyrimidine-2-thiol with 4-methylpiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is effective for forming C–N bonds under mild conditions, though it requires an alcohol precursor on the pyrimidine ring. For example, 4-hydroxypyrimidine-2-thiol can be converted to the target compound via Mitsunobu reaction, though this pathway remains untested in the literature.
Reductive Amination
Reductive amination of 4-ketopyrimidine-2-thiol with 4-methylpiperidine represents another viable route. The ketone group at position 4 reacts with the amine to form an imine intermediate, which is subsequently reduced by sodium cyanoborohydride (NaBH₃CN) or hydrogenation. This method is less explored for pyrimidines but has precedence in piperidine-functionalized heterocycles.
Spectroscopic Characterization and Analytical Data
All synthesized compounds require rigorous characterization to confirm structural integrity. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (300 MHz, CDCl₃): Signals for the pyrimidine ring protons appear as singlets or doublets between δ 6.5–8.5 ppm. The 4-methylpiperidine moiety exhibits resonances at δ 1.2–1.4 ppm (methyl group) and δ 2.4–3.1 ppm (piperidine CH₂ groups).
- ¹³C NMR: The thiol-bearing carbon (C2) resonates near δ 160 ppm, while the C4 carbon adjacent to the piperidine group appears at δ 45–50 ppm.
Comparative Analysis of Synthetic Routes
The choice of methodology depends on substrate availability, reaction efficiency, and scalability:
- Cyclocondensation is ideal for large-scale synthesis but requires custom diketones.
- Nucleophilic Substitution offers modularity but may suffer from moderate yields due to competing side reactions.
- Post-Functionalization provides flexibility but involves multi-step sequences.
Chemical Reactions Analysis
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, resulting in the conversion of thiol groups to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular stress responses and inflammation pathways.
Medicine: Derivatives of this compound have shown potential as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a protein kinase involved in stress response pathways, making it relevant for conditions like osteoarthritis and neuropathic pain.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol primarily involves the inhibition of ASK1. ASK1 is a protein kinase that mediates cellular responses to stress, leading to inflammation and pain. By inhibiting ASK1, the compound can modulate stress response pathways, reducing inflammation and pain. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular stress responses.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrimidine-2-thiol Derivatives
- Steric Effects : The bicyclic piperidine moiety introduces greater steric bulk than phenyl or -CF₃ groups, which may hinder coordination in metal complexes or enzyme binding .
Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity : The target compound’s LogP (~3.1) is comparable to chlorophenyl derivatives but higher than -CF₃ analogs, favoring membrane permeability .
- Thermal Stability : Piperidine substituents may improve thermal stability over phenyl groups due to rigid bicyclic structure .
Research Implications
- Drug Design : The 4-methylpiperidinyl group’s balance of lipophilicity and basicity makes this compound a candidate for CNS-targeting drugs, leveraging blood-brain barrier penetration .
- Coordination Chemistry : Despite steric hindrance, the thiol group could form Pt(II/III) complexes akin to those in , with modified redox properties due to the piperidine ring.
Biological Activity
4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol, with the CAS number 1011408-60-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N3S. The compound features a pyrimidine ring substituted with a thiol group and a piperidine moiety, which may influence its interaction with biological targets.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial and anticancer properties. The biological assays conducted on related compounds suggest potential applications in treating infections and cancer:
- Antimicrobial Activity : Compounds in the pyrimidine class have shown effectiveness against various bacterial strains.
- Anticancer Activity : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells or inhibit tumor growth .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key aspects include:
- Absorption : The compound's small molecular size may enhance its bioavailability.
- Distribution : It is likely to distribute widely due to its lipophilic nature.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.
Comparative Studies
To better understand the unique properties of this compound, comparisons can be made with other similar compounds:
| Compound Name | Structure Type | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| 3-Methylcytosine hydrochloride | Methylated Cytosine | RNA modification | Not specified |
| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibitors | Antimicrobial, Anticancer | 0.210–0.530 |
| Diarylidene-N-methyl-4-piperidones | Anti-inflammatory agents | Reduced NO levels | Not specified |
Case Studies
While direct case studies on this compound are sparse, analogous compounds have been investigated:
Q & A
Q. How can the synthesis of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol be optimized for higher yields and purity?
Methodological Answer: Optimization involves a systematic approach:
- Reagent Stoichiometry : Use a 1:1 molar ratio of 4-(4-pyridinyl)pyrimidine-2-thiol to sodium hydroxide, followed by controlled addition of alkylating agents (e.g., bromoalkanes) under inert conditions to minimize side reactions .
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, reaction time) and identify critical parameters. For example, stirring at room temperature for 4–6 hours in aqueous methanol improves reproducibility .
- Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Monitor by HPLC with UV detection at 254 nm .
Q. What advanced characterization techniques are recommended to confirm the structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns. Crystallize the compound from slow evaporation of methanol solutions .
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., piperidinyl and thiol groups). Compare chemical shifts with analogous compounds (e.g., 4-methylpiperidine derivatives) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns. Discrepancies >2 ppm require re-evaluation of synthetic steps .
Q. What safety protocols are critical during the synthesis and handling of this compound?
Methodological Answer:
- Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) or toxic intermediates. Wear nitrile gloves and chemical-resistant aprons .
- Emergency Response : Neutralize spills with sodium bicarbonate for acidic byproducts. For skin contact, rinse with water for 15 minutes and seek medical evaluation if irritation persists .
- Storage : Store under nitrogen at 2–8°C in amber glass vials to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological activity of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the pyrimidine ring. Compare activation energies for different alkylating agents .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase targets) to predict bioactivity. Solvate the system in explicit water and run 100-ns trajectories to assess stability .
- QSAR Modeling : Train models on datasets of pyrimidine derivatives to correlate substituent effects (e.g., methylpiperidinyl groups) with antimicrobial IC values .
Q. What strategies resolve discrepancies in pharmacological data across studies involving this compound?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (e.g., IC values for kinase inhibition) and apply random-effects models to account for variability in assay conditions (e.g., ATP concentrations) .
- Experimental Replication : Standardize assays using reference compounds (e.g., staurosporine for kinase inhibition) and validate with dose-response curves (n ≥ 3 biological replicates) .
- Batch Effect Correction : Use LC-MS/MS to quantify compound degradation in stored samples, which may artificially reduce potency .
Q. How can factorial design improve the study of structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Full Factorial Design : Vary substituents (e.g., piperidinyl methyl groups, thiol vs. sulfonyl analogs) and reaction conditions (pH, temperature) to identify interactions affecting bioactivity .
- Response Surface Methodology (RSM) : Optimize synthetic parameters (e.g., catalyst loading, solvent polarity) to maximize yield while minimizing byproducts .
- High-Throughput Screening (HTS) : Test 96-well plates with varying concentrations against target enzymes (e.g., CYP450 isoforms) to map inhibitory profiles .
Q. How can conflicting mechanistic data for reactions involving this compound be resolved?
Methodological Answer:
- Isotopic Labeling : Use O-labeled water or H-labeled reagents to trace reaction pathways (e.g., SN2 vs. radical mechanisms) .
- Kinetic Isotope Effects (KIE) : Compare rates of protio and deuterated substrates. A KIE >1 suggests bond-breaking in the rate-determining step .
- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., thiyl radicals) during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
